

3,4-Dibromo-1-methyl-pyrazole structural analysis

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Compound of Interest

Compound Name: 3,4-Dibromo-1-methyl-pyrazole

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An In-depth Technical Guide to the Structural Analysis of **3,4-Dibromo-1-methyl-pyrazole**

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] The strategic introduction of bromine atoms onto the pyrazole ring significantly alters its electronic properties and provides synthetic handles for further molecular elaboration, making bromo-pyrazoles highly valuable intermediates in drug discovery and materials science. This guide provides a comprehensive structural analysis of **3,4-Dibromo-1-methyl-pyrazole**, a key heterocyclic building block. We will delve into its synthesis, purification, and detailed characterization using a suite of modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important molecule.

Introduction and Physicochemical Properties

3,4-Dibromo-1-methyl-pyrazole is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms, a methyl group at the N1 position, and bromine substituents at the C3 and C4 positions. This substitution pattern makes it an interesting subject for structural analysis and a versatile precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions.[3] The pyrazole core is a key pharmacophore in drugs developed for oncology, infectious diseases, and neurological conditions.[4]

The fundamental physicochemical properties of **3,4-Dibromo-1-methyl-pyrazole** are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	[5]
Molecular Weight	239.90 g/mol	[6]
Exact Mass	237.874124 g/mol	[5]
CAS Number	89607-14-7	[7]
IUPAC Name	3,4-Dibromo-1-methyl-1H-pyrazole	N/A
InChIKey	DIFVKLRTMZFBVS-UHFFFAOYSA-N	[5]
SMILES	<chem>CN1C=C(C(=N1)Br)Br</chem>	[6]

Synthesis and Purification

The synthesis of halogenated pyrazoles is a well-established field, often involving either the cyclization of appropriately substituted precursors or the direct halogenation of a pre-formed pyrazole ring. For **3,4-Dibromo-1-methyl-pyrazole**, a common and effective strategy is the direct bromination of 1-methyl-pyrazole.

Rationale for Synthetic Approach

Direct bromination is chosen for its efficiency and atom economy. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The use of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent allows for controlled introduction of bromine atoms onto the ring. The C4 position is typically the most reactive towards electrophilic attack, followed by the C3 and C5 positions. By controlling the stoichiometry and reaction conditions, dibromination can be achieved.

Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

- **Reaction Setup:** To a solution of 1-methyl-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C under constant stirring.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material and monosubstituted intermediates.[8]
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted bromine.[8]
- **Extraction:** Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume).[9]
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).[9]
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

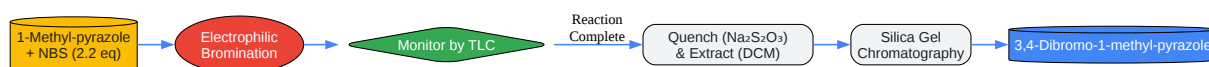
Experimental Protocol: Purification

The crude product is typically purified using silica gel column chromatography.[9]

- **Column Preparation:** Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes.
- **Loading:** Dissolve the crude residue in a minimal amount of the eluent or dichloromethane and load it onto the column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Collect fractions and monitor by TLC.

- Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford **3,4-Dibromo-1-methyl-pyrazole** as a solid or oil.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **3,4-Dibromo-1-methyl-pyrazole**.

Comprehensive Structural Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of **3,4-Dibromo-1-methyl-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Experiments are typically conducted in a deuterated solvent like Chloroform-d (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **3,4-Dibromo-1-methyl-pyrazole**, two signals are expected:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.5	Singlet	1H	C5-H	The sole proton on the pyrazole ring is deshielded by the aromatic system.
~3.9	Singlet	3H	N1-CH ₃	Protons of the methyl group attached to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum for this molecule is expected to show four distinct signals.[\[5\]](#)

Chemical Shift (δ) ppm	Assignment	Rationale
~133	C5	The carbon atom bearing a hydrogen (CH) appears at a characteristic upfield shift compared to substituted carbons.
~118	C3-Br	Carbon atom directly attached to an electronegative bromine atom.
~95	C4-Br	Carbon atom directly attached to a second electronegative bromine atom.
~40	N1-CH ₃	The methyl carbon attached to nitrogen appears in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a dibrominated compound, the isotopic pattern is highly characteristic.

- **Molecular Ion Peak (M^+):** Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%). A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion:
 - M^+ : (contains two ^{79}Br atoms)
 - $[M+2]^+$: (contains one ^{79}Br and one ^{81}Br)
 - $[M+4]^+$: (contains two ^{81}Br atoms)
- **Isotopic Pattern:** The relative intensities of these peaks will be approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.
- **Expected m/z values:**
 - m/z ~238: $\text{C}_4\text{H}_4^{79}\text{Br}_2\text{N}_2$
 - m/z ~240: $\text{C}_4\text{H}_4^{79}\text{Br}^{81}\text{BrN}_2$
 - m/z ~242: $\text{C}_4\text{H}_4^{81}\text{Br}_2\text{N}_2$
- **Fragmentation:** Common fragmentation pathways may include the loss of a bromine atom ($[M-\text{Br}]^+$) or the methyl group ($[M-\text{CH}_3]^+$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3150	C-H stretch	Aromatic C-H on the pyrazole ring
~2900-3000	C-H stretch	Aliphatic C-H of the methyl group
~1500-1600	C=C / C=N stretch	Pyrazole ring vibrations
~1350-1450	C-N stretch	Pyrazole ring vibrations
~500-650	C-Br stretch	Carbon-Bromine bond

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for **3,4-Dibromo-1-methyl-pyrazole** is not publicly available, data from the closely related 4-bromo-1H-pyrazole provides insight into the expected crystal packing motifs.[10] Pyrazoles are known to form hydrogen-bonded networks, often as dimers, trimers, or catemers (chains).[10] The presence of bromine atoms also allows for halogen bonding, a type of non-covalent interaction that can influence crystal packing.[9]

Chemical Reactivity and Applications in Drug Development

The true value of **3,4-Dibromo-1-methyl-pyrazole** lies in its potential as a synthetic intermediate. The two bromine atoms serve as versatile handles for introducing further complexity.

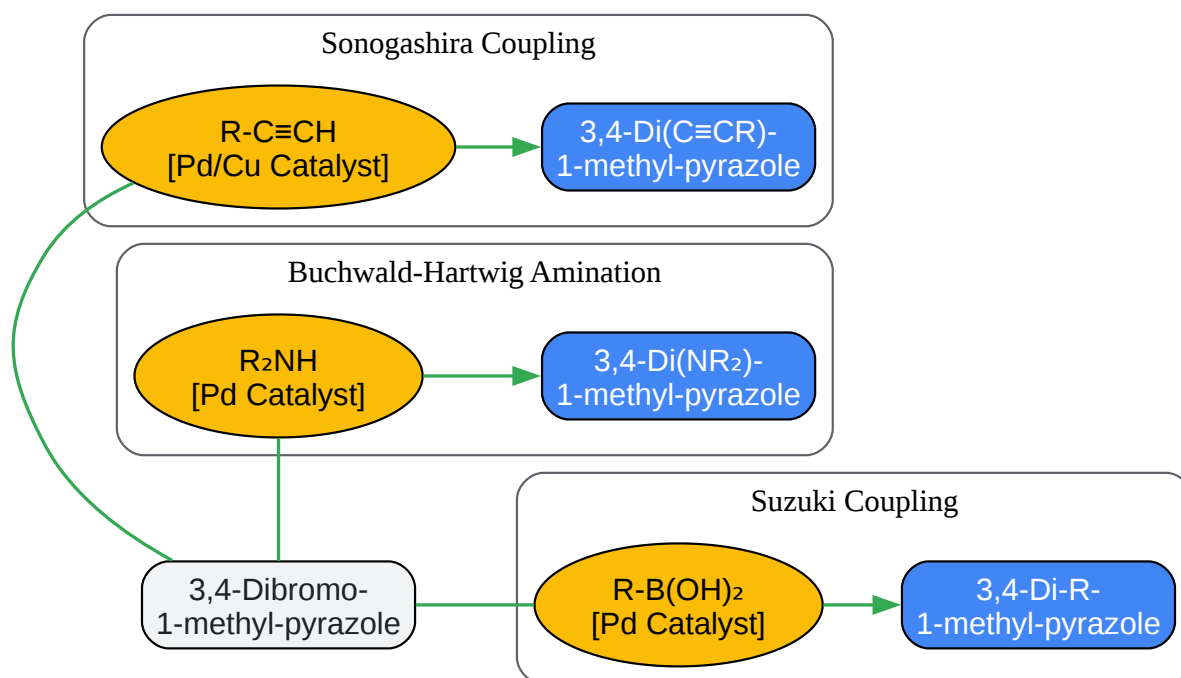
Key Reactions

The C-Br bonds at the 3 and 4 positions are amenable to a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[3][8]
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.
- Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

The differential reactivity of the C3-Br and C4-Br bonds can potentially be exploited for selective, stepwise functionalization, further enhancing the synthetic utility of this building block.

Reaction Pathway Diagram



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Caption: Key cross-coupling reactions of **3,4-Dibromo-1-methyl-pyrazole**.

Role in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability.^{[1][11]} By using **3,4-Dibromo-1-methyl-pyrazole** as a starting material, medicinal chemists can rapidly generate libraries of novel, highly substituted pyrazole derivatives. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a desired therapeutic target.

Safety and Handling

Based on data for structurally similar compounds, **3,4-Dibromo-1-methyl-pyrazole** should be handled with appropriate care.^{[6][12]}

- Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.^{[6][13]}
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

3,4-Dibromo-1-methyl-pyrazole is a synthetically valuable heterocyclic compound. Its structure has been thoroughly characterized by a combination of spectroscopic methods, which confirm the connectivity and chemical environment of its constituent atoms. The presence of two bromine atoms at key positions on the pyrazole ring makes it an exceptionally useful building block for the synthesis of complex molecules via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a solid understanding of the synthesis, properties, and reactivity of this molecule is crucial for the design and execution of innovative research programs.

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